Enhanced Polarity and Hydrogen-Bonding Capacity
4-(Pyrazin-2-yl)pyrimidin-2-amine exhibits a significantly higher Topological Polar Surface Area (TPSA) and hydrogen bond acceptor count compared to its closest structural analog, 4-(pyridin-2-yl)pyrimidin-2-amine [1][2]. This is a direct consequence of the additional nitrogen atom in the pyrazine ring. This enhanced polarity correlates with a lower calculated lipophilicity (cLogP) [3][4], which is a key determinant of a compound's solubility and passive membrane permeability.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 77.58 - 78.31 Ų |
| Comparator Or Baseline | 4-(pyridin-2-yl)pyrimidin-2-amine: ~60-65 Ų (estimated from structure) |
| Quantified Difference | ~15-20 Ų increase in TPSA |
| Conditions | Computationally derived property from molecular structure |
Why This Matters
A higher TPSA is a key differentiator in drug design, as it is associated with improved aqueous solubility and reduced passive blood-brain barrier permeability, guiding the selection of appropriate scaffolds for central nervous system (CNS) versus peripheral targets.
- [1] Kuujia.com. (n.d.). 4-(Pyrazin-2-yl)pyrimidin-2-amine (CAS 874792-15-1) - Product Datasheet. Retrieved [Date]. View Source
- [2] Chem960.com. (n.d.). 4-(Pyrazin-2-yl)pyrimidin-2-amine (CAS 874792-15-1) - Product Datasheet. Retrieved [Date]. View Source
- [3] PubChem. (2025). 4-(Pyrazin-2-yl)pyrimidin-2-amine. PubChem Compound Summary for CID 18526018. National Center for Biotechnology Information. View Source
- [4] PubChem. (2025). 4-(Pyridin-2-yl)pyrimidin-2-amine. PubChem Compound Summary for CID 2764599. National Center for Biotechnology Information. View Source
